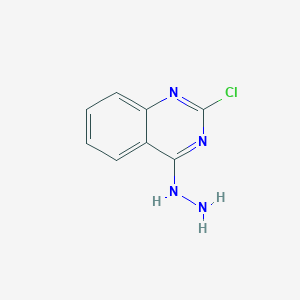
Quinazoline, 2-chloro-4-hydrazinyl-
概要
説明
Synthesis Analysis
The synthesis of Quinazoline, 2-chloro-4-hydrazinyl- involves the addition of hydrazine hydrate to a suspension of 2,4-dichloroquinazoline in methylene chloride at room temperature. After 8 hours at room temperature, the precipitate is filtered off under suction, washed with water, and dried.
Molecular Structure Analysis
Quinazoline, 2-chloro-4-hydrazinyl- is a member of the quinazoline family, which is known for its unique structure and properties. The molecular weight of this compound is 194.62.
Chemical Reactions Analysis
Quinazoline derivatives have been extensively studied for their H1-antihistaminic activity, offering potential as new classes of antihistamines. Modifications to the 4-amino group significantly impacted their biological activity, highlighting the nuanced role of structural variations in the medicinal potential of quinazoline derivatives.
Physical And Chemical Properties Analysis
Quinazoline, 2-chloro-4-hydrazinyl- is a chemical compound known for its unique structure and properties. It is a member of the quinazoline family.
科学的研究の応用
- H1-Antihistaminic Activity Notably, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones synthesized from cyclization involving 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one displayed significant in vivo H1-antihistaminic activity in guinea pigs. Some of these compounds were as potent as the reference standard chlorpheniramine maleate but with minimal sedation effects.
- Anti-inflammatory Potential A study explored novel N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds significantly reduced formalin-induced paw edema in rats, indicating their therapeutic potential as anti-inflammatory agents.
- For instance, 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines, known for their antimalarial properties, were explored for their antitumor and antimicrobial efficacy. Structural variations significantly impacted their biological activity.
- Additionally, research into triazolo[4,3-c]quinazoline derivatives as DNA intercalators revealed their anticancer activities against HepG2 and HCT-116 cells .
- Synthesis and Pharmacological Exploration For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed through cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one. These compounds demonstrated pronounced H1-antihistaminic activity in vivo.
Antimicrobial and Antitumor Effects
作用機序
Safety and Hazards
将来の方向性
Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
特性
IUPAC Name |
(2-chloroquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYSNMBGNZDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

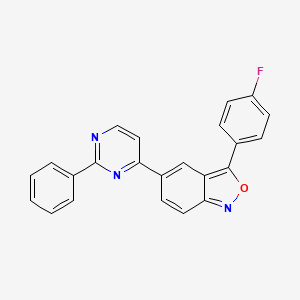
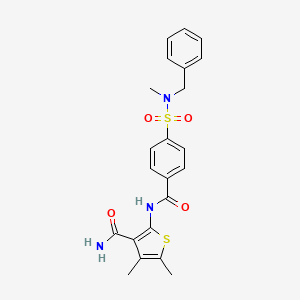
![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)
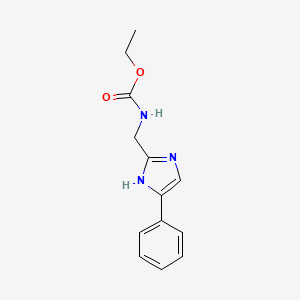

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
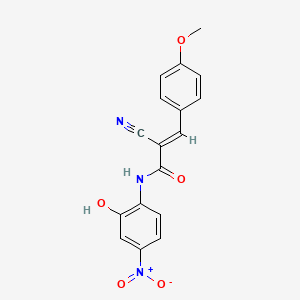

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)